N-(1-Isobutoxypropan-2-yl)thietan-3-amine
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Overview
Description
N-(1-Isobutoxypropan-2-yl)thietan-3-amine is a chemical compound with the molecular formula C10H21NOS and a molecular weight of 203.34 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a thietan ring and an isobutoxypropan-2-yl group.
Preparation Methods
Specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield . Industrial production methods often involve optimized reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
N-(1-Isobutoxypropan-2-yl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thietan ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-Isobutoxypropan-2-yl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Isobutoxypropan-2-yl)thietan-3-amine involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate biological processes by binding to these targets and altering their activity .
Comparison with Similar Compounds
N-(1-Isobutoxypropan-2-yl)thietan-3-amine can be compared with other similar compounds, such as:
N-(1-Isobutoxypropan-2-yl)thietan-2-amine: Similar structure but with a different position of the amine group.
N-(1-Isobutoxypropan-2-yl)thietan-4-amine: Another positional isomer with the amine group at the fourth position.
N-(1-Isobutoxypropan-2-yl)thietan-3-ol: Contains a hydroxyl group instead of an amine group. These compounds share structural similarities but differ in their chemical and biological properties, making this compound unique in its specific applications and effects.
Properties
IUPAC Name |
N-[1-(2-methylpropoxy)propan-2-yl]thietan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NOS/c1-8(2)4-12-5-9(3)11-10-6-13-7-10/h8-11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIGMGLHXARCFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(C)NC1CSC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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